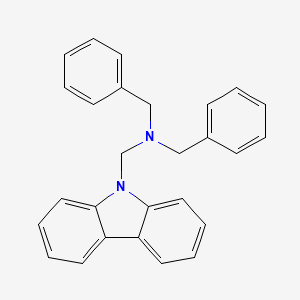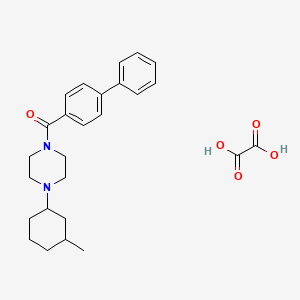![molecular formula C20H19Cl2N3O2 B5158651 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-724,714, is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a selective inhibitor of the ErbB2 receptor, which is overexpressed in many types of cancer. The ErbB2 receptor is a member of the epidermal growth factor receptor (EGFR) family, which is involved in the regulation of cell growth and differentiation. Inhibition of the ErbB2 receptor by 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also been shown to be well-tolerated in animal studies. However, there are some limitations to its use. 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its selectivity for the ErbB2 receptor may limit its effectiveness in tumors that do not overexpress this receptor.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of research is the development of more effective formulations of the compound that improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other anti-cancer agents to improve its effectiveness. Additionally, 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has shown promise in the treatment of other diseases, such as anxiety and depression, and further research is needed to explore its potential therapeutic uses in these areas.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-2-propen-1-one. The resulting product is then reacted with 3-chlorophenylpiperazine to form the final product, 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been the subject of extensive research due to its potential therapeutic uses in various diseases. It has been shown to have anti-tumor activity in preclinical studies, particularly in breast cancer, ovarian cancer, and non-small cell lung cancer. 1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. Additionally, it has been investigated for its ability to modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQQIPCUXQDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)
![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)



![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)